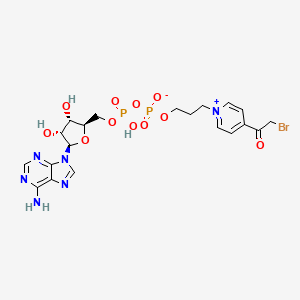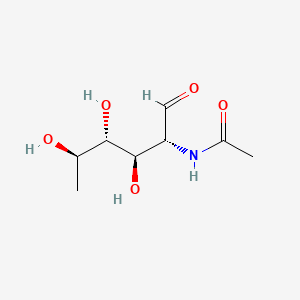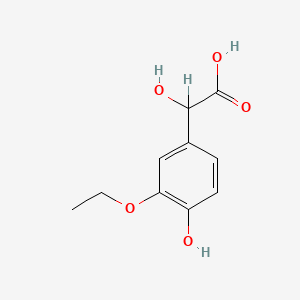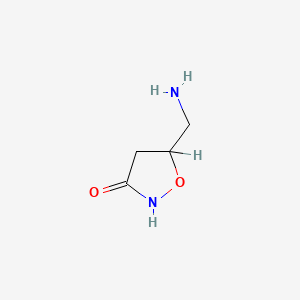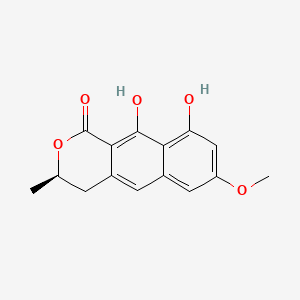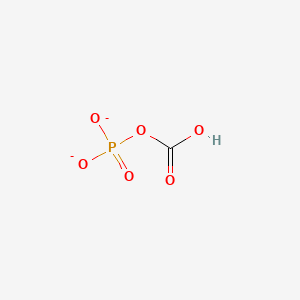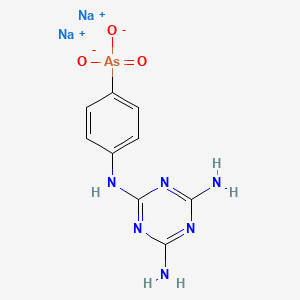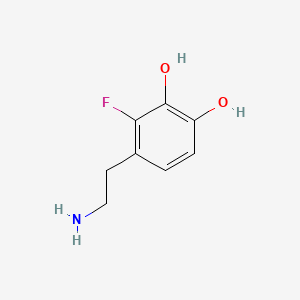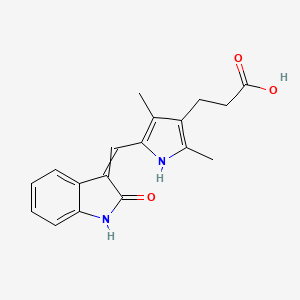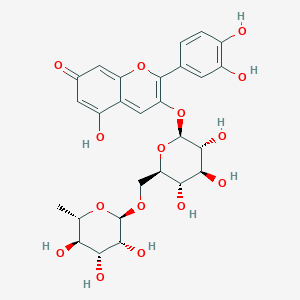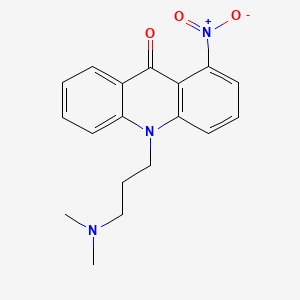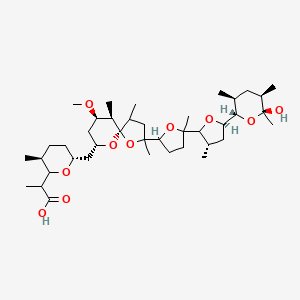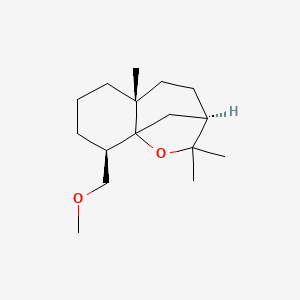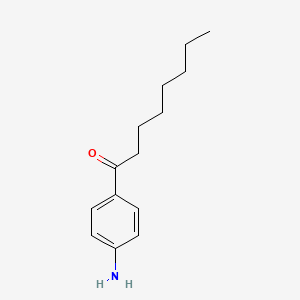
4'-Aminooctanophenone
Vue d'ensemble
Description
4’-Aminooctanophenone is an organic compound with the molecular formula C14H21NO. It is a white to light yellow powder or crystal. This compound is known for its versatility in various chemical reactions and applications in scientific research .
Analyse Biochimique
Cellular Effects
4’-Aminooctanophenone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 4’-Aminooctanophenone involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity. For example, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it can enhance enzyme activity by stabilizing its active conformation. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminooctanophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminooctanophenone remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 4’-Aminooctanophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research .
Transport and Distribution
The transport and distribution of 4’-Aminooctanophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminooctanophenone can be achieved through several methods. One common method involves the reduction of p-nitroacetophenone. Another method includes the acylation of aniline with octanoyl chloride under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of 4’-Aminooctanophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Aminooctanophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products Formed
Nucleophilic Substitution: Alkylated derivatives of 4’-Aminooctanophenone.
Oxidation: Ketones or carboxylic acids.
Condensation: Larger aromatic compounds or heterocyclic structures.
Applications De Recherche Scientifique
4’-Aminooctanophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-Aminooctanophenone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoacetophenone: Similar in structure but with a shorter alkyl chain.
4-Aminobenzophenone: Contains a benzophenone moiety instead of an octanophenone.
4-Aminobutyrophenone: Features a butyrophenone structure.
Uniqueness
4’-Aminooctanophenone is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
1-(4-aminophenyl)octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPGJKTCYTPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213417 | |
| Record name | 4-Aminooctoylphenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63884-78-6 | |
| Record name | 4-Aminooctoylphenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminooctoylphenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



